molecular formula C26H24N2O8 B1426146 Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate) CAS No. 131860-85-0

Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)

Cat. No. B1426146
M. Wt: 492.5 g/mol
InChI Key: BRBWXPDAJKZQEP-PXXPDPNMSA-N
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Description

Descyano-[(E)-methyl 3-methoxyacrylate] Azoxystrobin is an impurity of the drug Azoxystrobin. Azoxystrobin is a strobilurin fungicide. It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1;  agricultural fungicide.

Scientific Research Applications

Molecular Structure and Synthesis

One study detailed the molecular structure of a compound containing a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety, highlighting the delocalized bonding within the pyrimidine ring and the formation of a three-dimensional network through intermolecular hydrogen bonds, indicating potential applications in the development of materials with specific molecular orientations and properties (Low et al., 1994).

Photophysical Behavior

Another study investigated a novel macromolecule pyrimido[1,2-a]benzimidazole derivative for its photophysical behavior, showing solvatochromic effects in emission spectra, which are indicative of potential applications in optical materials and sensors. This research supports the exploration of similar pyrimidine-based compounds for optoelectronic applications (Saleh et al., 2016).

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of new pyrimidine derivatives were evaluated, showing significant activity against various bacteria and fungi. This suggests that compounds with pyrimidine structures could be promising candidates for developing new antimicrobial agents (Khan et al., 2015).

Chemosensors for Metal Ions

Research on hyperbranched conjugated polymers containing pyrimidine units demonstrated their application as ratiometric fluorescence chemosensors for detecting Fe3+ ions. This highlights the potential of pyrimidine-based compounds in the development of sensitive and selective sensors for metal ions in both organic and aqueous solutions (Luo et al., 2017).

Catalysis and Synthesis

Studies on the catalysis and synthesis of unsaturated esters and α,ω-diesters using palladium complexes of pyrimidine derivatives underscore the utility of these compounds in organic synthesis and chemical transformations, potentially offering new pathways for synthesizing a wide range of organic compounds (Magro et al., 2010).

properties

IUPAC Name

methyl (E)-2-[2-[6-[2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]phenoxy]pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c1-31-14-19(25(29)33-3)17-9-5-7-11-21(17)35-23-13-24(28-16-27-23)36-22-12-8-6-10-18(22)20(15-32-2)26(30)34-4/h5-16H,1-4H3/b19-14+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWXPDAJKZQEP-PXXPDPNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=COC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717963
Record name Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)

CAS RN

131860-85-0
Record name Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Reactant of Route 2
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Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Reactant of Route 3
Reactant of Route 3
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Reactant of Route 4
Reactant of Route 4
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Reactant of Route 5
Reactant of Route 5
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)
Reactant of Route 6
Reactant of Route 6
Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)

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